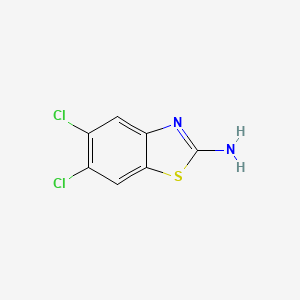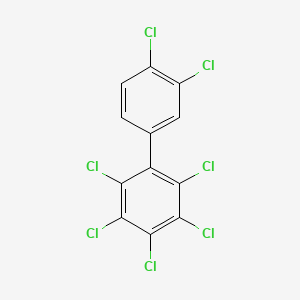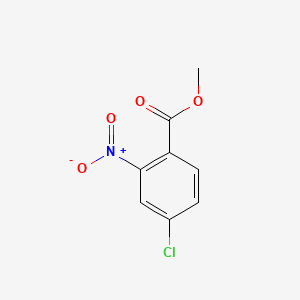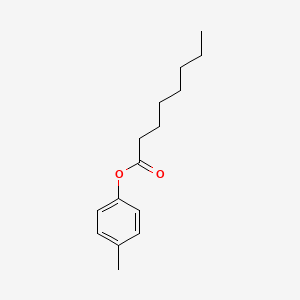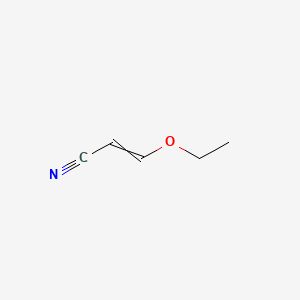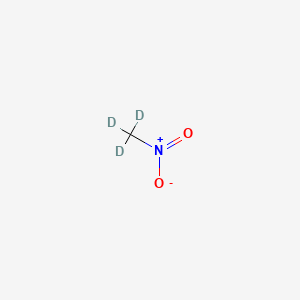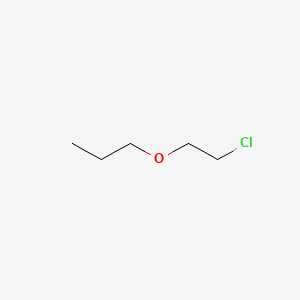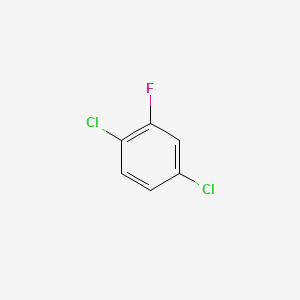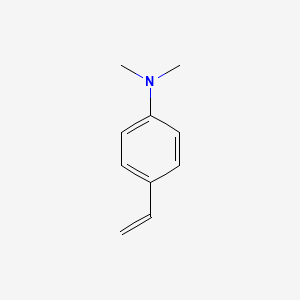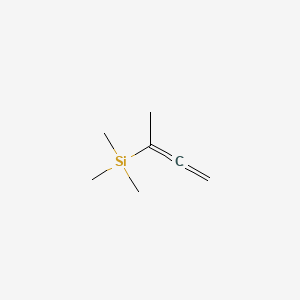
1-Methyl-1-(trimethylsilyl)allene
Overview
Description
1-Methyl-1-(trimethylsilyl)allene is an organic compound characterized by the presence of an allene group (a compound with a carbon-carbon double bond adjacent to another carbon-carbon double bond) and a trimethylsilyl group
Preparation Methods
1-Methyl-1-(trimethylsilyl)allene can be synthesized through several methods. One common synthetic route involves the reaction of 3-trimethylsilyl-2-propyn-1-ol with methylmagnesium chloride in tetrahydrofuran, followed by the addition of methanesulfonyl chloride. The resulting mesylate derivative is then treated with lithium bromide and cuprous bromide in tetrahydrofuran to yield this compound .
Chemical Reactions Analysis
1-Methyl-1-(trimethylsilyl)allene undergoes various chemical reactions, including:
Cyclopropanation: This reaction involves the formation of three-membered rings, such as methylene silacyclopropanes, which are valuable intermediates in organic synthesis.
Substitution: The trimethylsilyl group can be substituted with other functional groups, allowing for further derivatization and functionalization.
Common reagents used in these reactions include methylmagnesium chloride, methanesulfonyl chloride, lithium bromide, and cuprous bromide. The major products formed from these reactions are often intermediates used in the synthesis of more complex organic molecules.
Scientific Research Applications
1-Methyl-1-(trimethylsilyl)allene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of various organic compounds, including heterocycles and complex natural products.
Material Science: The compound’s unique reactivity makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(trimethylsilyl)allene primarily involves its reactivity as an allene. The compound can participate in cycloaddition reactions, where the allene group reacts with other unsaturated compounds to form cyclic structures. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
1-Methyl-1-(trimethylsilyl)allene can be compared with other similar compounds, such as:
1-Trimethylsilyl-1-butyne: This compound is similar in structure but lacks the allene group, resulting in different reactivity and applications.
Methylene cyclopropane: While this compound shares the cyclopropane ring structure, it does not have the trimethylsilyl group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of the allene and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis.
Properties
InChI |
InChI=1S/C7H14Si/c1-6-7(2)8(3,4)5/h1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFIQOXZWRCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996067 | |
| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74542-82-8 | |
| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074542828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)-1,2-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7C73V8VZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methyl-1-(trimethylsilyl)allene in organic synthesis?
A1: this compound acts as a valuable three-carbon synthon in [3+2] annulation reactions. [] This means it can react with other molecules to form five-membered rings, which are crucial building blocks for many organic compounds. It's particularly useful for synthesizing cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes. []
Q2: How is this compound typically synthesized?
A2: The most common method is the Vermeer protocol, which involves treating (trimethylsilyl)propargyl alcohol with methylmagnesium chloride in the presence of Copper(I) Bromide and Lithium Bromide. [, ] This reaction yields this compound along with a small amount of the isomeric 1-trimethylsilyl-1-butyne. []
Q3: Are there alternative synthesis routes for this compound and its analogs?
A3: Yes, 3-Methyl-1-(trimethylsilyl)allene can be synthesized by directly silylating the lithium derivative of 1,2-butadiene with Chlorotrimethylsilane. [] Additionally, altering the Grignard reagent in the Vermeer method allows for the synthesis of allenylsilanes with different substituents at the C-1 position. []
Q4: How does the trimethylsilyl group influence the reactivity of this compound?
A4: The trimethylsilyl group plays a crucial role in directing the regioselectivity of reactions involving this compound. For instance, in rhodium-catalyzed cyclopropanation reactions with aryldiazoacetate esters, the presence of the trimethylsilyl group leads to a significant beta-silicon effect, resulting in higher yields compared to other 1,1-disubstituted allene substrates. []
Q5: The research mentions that this compound can react with transition metal complexes. Could you elaborate on this?
A5: Research shows that this compound can coordinate to transition metals like osmium and ruthenium. [, ] For example, it forms π-allene complexes with osmium, where the allene's double bond coordinates to the metal center. [, ] These complexes can undergo further transformations, showcasing the potential of this compound in organometallic chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


